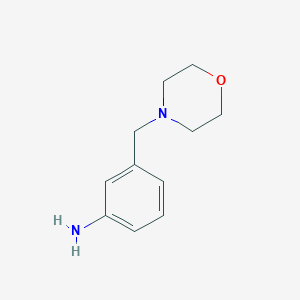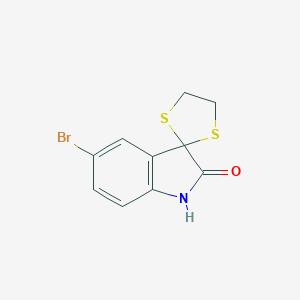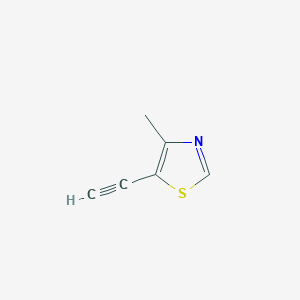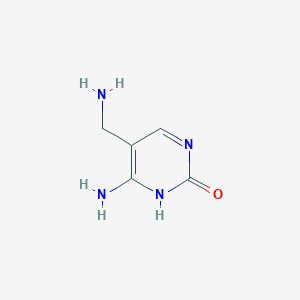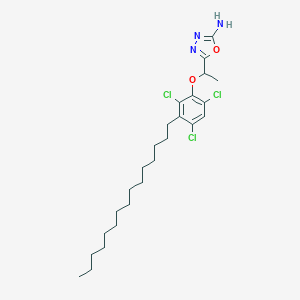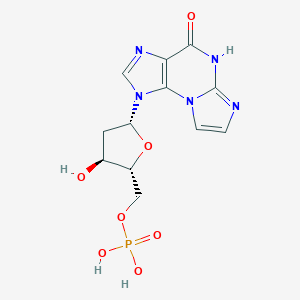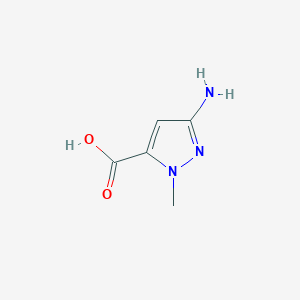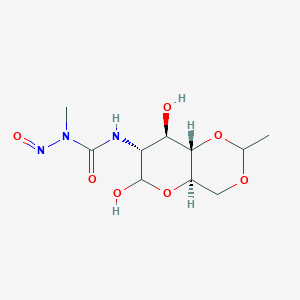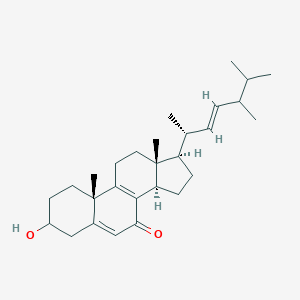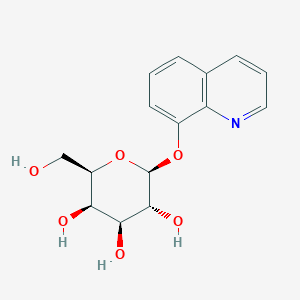![molecular formula C10H9ClFNO2 B038113 N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide CAS No. 123732-69-4](/img/structure/B38113.png)
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide
概要
説明
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, also known as CAF, is a synthetic compound widely used in scientific research due to its unique properties. CAF is a member of the amide family, and its molecular formula is C10H9ClFNO.
作用機序
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide inhibits HDACs by binding to the active site of the enzyme. This prevents the enzyme from removing acetyl groups from histones, leading to altered gene expression patterns. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to selectively inhibit class I HDACs, which are involved in the regulation of cell growth and differentiation.
生化学的および生理学的効果
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have a range of biochemical and physiological effects. Inhibition of HDACs by N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been linked to increased acetylation of histones, leading to altered gene expression patterns. This can result in changes in cell growth, differentiation, and apoptosis. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has also been shown to induce autophagy, a process where cells break down and recycle damaged components.
実験室実験の利点と制限
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has several advantages as a tool for scientific research. Its ability to selectively inhibit class I HDACs makes it a valuable tool for studying the role of these enzymes in various biological processes. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is also relatively easy to synthesize and can be used in a variety of experimental settings.
However, there are also limitations to the use of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide in lab experiments. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is a relatively non-specific inhibitor of HDACs, and its effects on other cellular processes are not well understood. Additionally, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experimental settings.
将来の方向性
There are several future directions for research on N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide. One area of interest is the development of more selective HDAC inhibitors based on the structure of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide. This could lead to the development of more effective treatments for diseases such as cancer, where HDACs play a key role in tumor growth and progression.
Another area of interest is the study of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide’s effects on other cellular processes. While N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is primarily known for its effects on HDACs, recent research has suggested that it may also have effects on other cellular processes such as autophagy and protein degradation.
Conclusion
In conclusion, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, or N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide, is a valuable tool for scientific research due to its ability to selectively inhibit class I HDACs. N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide has a range of biochemical and physiological effects and can be used in a variety of experimental settings. While there are limitations to the use of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide in lab experiments, there are also several future directions for research on this compound.
科学的研究の応用
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is widely used in scientific research as a tool to study various biological processes. One of the main applications of N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide is as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes that play a key role in gene expression by removing acetyl groups from histone proteins. By inhibiting HDACs, N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide can alter gene expression patterns and provide insights into the role of specific genes in various biological processes.
特性
CAS番号 |
123732-69-4 |
|---|---|
製品名 |
N-[2-(Chloroacetyl)-5-fluorophenyl]-N-methylformamide |
分子式 |
C10H9ClFNO2 |
分子量 |
229.63 g/mol |
IUPAC名 |
N-[2-(2-chloroacetyl)-5-fluorophenyl]-N-methylformamide |
InChI |
InChI=1S/C10H9ClFNO2/c1-13(6-14)9-4-7(12)2-3-8(9)10(15)5-11/h2-4,6H,5H2,1H3 |
InChIキー |
VNRLQGFUUANBJH-UHFFFAOYSA-N |
SMILES |
CN(C=O)C1=C(C=CC(=C1)F)C(=O)CCl |
正規SMILES |
CN(C=O)C1=C(C=CC(=C1)F)C(=O)CCl |
同義語 |
Formamide, N-[2-(chloroacetyl)-5-fluorophenyl]-N-methyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




